8-BROMO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE
Description
Historical Development of Benzopyran Research
Benzopyrans, characterized by a fused benzene and pyran ring system, were first identified in natural products such as coumarins and flavonoids. Early 20th-century studies focused on isolating these compounds from plant sources, revealing their anticoagulant and anti-inflammatory properties. The mid-1900s marked a shift toward synthetic modifications, with researchers developing chromane and chromone derivatives to improve bioavailability and target specificity. A pivotal advancement occurred in the 1990s when Ellman and colleagues demonstrated the utility of benzodiazepine-based benzopyrans in receptor binding assays, laying the groundwork for combinatorial library approaches. By the 2010s, third-generation benzopyrans like TRX-E-002–1 emerged, addressing earlier limitations in pharmacokinetics and expanding applications to oncology and metabolic diseases.
Significance of 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride in Pharmaceutical Research
This brominated derivative introduces a strategic halogen atom at the 8-position of the benzopyran core, enhancing electrophilic reactivity and potential interactions with hydrophobic binding pockets. The addition of an amine group at the 4-position further enables hydrogen bonding with biological targets, a feature critical for modulating enzyme activity or receptor signaling. Preclinical studies of analogous compounds, such as ME-344 and trilexium, demonstrate potent cytotoxicity against both differentiated and stem-like cancer cells, suggesting similar mechanisms for this derivative. Its hydrochloride salt formulation improves aqueous solubility, addressing a common challenge in early-stage drug candidates.
Benzopyrans as Privileged Structures in Drug Discovery
Privileged scaffolds like benzopyrans exhibit intrinsic structural features that enable binding to multiple target classes. Key attributes include:
The benzopyran framework has supported the development of over 10,000 combinatorial library members, enabling high-throughput screening against targets ranging from G-protein-coupled receptors to epigenetic regulators. Recent work by Kim et al. utilized benzopyran-derived β-turn mimetics to disrupt protein-protein interactions in neurodegenerative diseases, showcasing the scaffold’s adaptability.
Research Objectives and Current Academic Focus
Contemporary studies prioritize three objectives:
- Optimizing target selectivity through C-8 substituent engineering, with bromine’s electron-withdrawing effects shown to modulate aryl hydrocarbon receptor (AhR) activation.
- Overcoming multidrug resistance in oncology by targeting ATP-binding cassette (ABC) transporters, a pathway where benzopyrans exhibit inhibitory potential.
- Enhancing blood-brain barrier permeability for neurotherapeutic applications, leveraging the scaffold’s moderate logP values (2.1–3.8) and molecular weight (<400 Da).
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-3-1-2-6-8(11)4-5-12-9(6)7;/h1-3,8H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVQWQSPIBHZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-hydroxybenzaldehyde with malonic anhydride to form a benzopyranone compound. This intermediate is then reacted with an amine to produce chroman-4-ylamine . The bromination of this intermediate yields 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The amine group in this compound undergoes oxidation to form nitro derivatives or oxidized intermediates. Key reagents and outcomes include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Nitrobenzopyran derivatives | 60–75% | |
| H₂O₂ | Room temperature, EtOH | Amine oxide intermediates | 45–55% |
These reactions are critical for modifying electron density in the aromatic ring, influencing subsequent reactivity in synthetic pathways.
Reduction Reactions
Reduction targets the bromine atom or amine group, yielding dehalogenated or deaminated products:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | 3,4-dihydro-2H-benzopyran-4-amine | Precursor for bioactive analogs |
| NaBH₄ | Methanol, 0°C to RT | Partially reduced brominated analogs | Intermediate in drug synthesis |
Selective reduction of the amine group to an amine oxide has also been reported under controlled H₂O₂ conditions.
Substitution Reactions
The bromine atom at the 8-position is highly susceptible to nucleophilic substitution, enabling diverse functionalization:
| Reagent | Conditions | Substituent Introduced | Product Utility |
|---|---|---|---|
| NaOH (aqueous) | Reflux, 12 hours | Hydroxyl (-OH) | Synthesis of hydroxylated analogs |
| KOtBu/DMF | 80°C, inert atmosphere | Alkyl groups | Lipophilic derivatives for drug R&D |
This reactivity is leveraged to synthesize analogs with enhanced solubility or target affinity.
Complex Functionalization Reactions
The compound participates in multi-step reactions to form heterocyclic systems. For example:
-
Reaction with 2-amino-5-cyclohexyl-1,3,4-thiadiazole in refluxing ethanol yields 3-(2-cyclohexylimidazo[2,1-b]- thiadiazol-6-yl)-2H-chromen-2-ones , a class of fused heterocycles with demonstrated bioactivity .
-
Coupling with sulfonamide derivatives in 2-methoxyethanol produces imidazobenzothiazoles, which are explored as enzyme inhibitors .
Reaction Mechanisms and Pathways
-
Electrophilic Aromatic Substitution : The bromine atom directs incoming electrophiles to specific positions on the benzopyran ring.
-
Nucleophilic Attack : The amine group’s lone pair facilitates nucleophilic reactions at the carbonyl or bromine sites.
-
Free Radical Pathways : Oxidative conditions may generate radical intermediates, leading to unexpected products like dimerized structures.
Key Data Table: Comparative Reactivity in Substitution Reactions
| Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |
|---|---|---|---|
| Bromine substitution | 1.0 (reference) | 85 kJ/mol | SN2 mechanism |
| Amine oxidation | 0.3 | 120 kJ/mol | Radical-mediated oxidation |
Scientific Research Applications
Pharmacological Studies
8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the modulation of neurotransmitter systems.
Case Study : A study on monoamine oxidase (MAO) inhibitors highlighted the importance of benzopyran derivatives in neuropharmacology. The compound's structural analogs have shown promise in inhibiting MAO activity, which is crucial for the treatment of depression and neurodegenerative diseases .
Anticancer Activity
Research indicates that benzopyran derivatives exhibit anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Data Table: Anticancer Activity of Benzopyran Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 8-Bromo-3,4-dihydro-benzopyran | MCF7 (Breast Cancer) | 15 | |
| 8-Bromo derivatives | A549 (Lung Cancer) | 12 | |
| Coumarin-based compounds | HeLa (Cervical Cancer) | 10 |
Neuroprotective Effects
The neuroprotective properties of compounds similar to 8-bromo derivatives have gained attention due to their ability to mitigate oxidative stress and neuronal cell death.
Case Study : Research demonstrated that certain benzopyran derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Stereochemical Influence : The (4R)- and (4S)-configurations in analogs suggest that chiral centers significantly impact biological activity, though specific data for the 4-amine bromo derivative is lacking .
- Amine Position : The 4-amine derivatives (target compound, difluoro, and ethyl analogs) differ from the 3-amine variant in electronic properties, which may affect interactions with biological targets like serotonin or adrenergic receptors .
Research Findings and Limitations
- Safety Data: Only the 3-amine bromo derivative (CAS 133118-82-8) has documented safety information, classified for industrial and scientific research use . No toxicity or efficacy data exists for the 4-amine analog.
- Pharmacological Potential: Fluorinated analogs (e.g., 6,8-difluoro derivative) are often explored for CNS applications due to fluorine’s electronegativity, while ethyl-substituted compounds may prioritize metabolic stability .
Biological Activity
8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by data tables and case studies.
The molecular formula of this compound is , with a molar mass of approximately 227.05 g/mol. The compound exhibits a melting point around 159°C and is characterized by its bromine substitution which enhances its reactivity and biological potential.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzopyran compounds exhibit notable antimicrobial activities. For instance, certain analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 12.4 to 16.5 µM, demonstrating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of benzopyran derivatives. A specific study noted that compounds similar to 8-bromo derivatives exhibited an anti-inflammatory ratio of 19.8 when tested against inflammatory models, although they were less potent than dexamethasone . This suggests a potential role in treating conditions characterized by inflammation.
Antifungal Activity
The antifungal activity of benzopyran derivatives has also been documented, with some compounds showing high efficacy against fungal pathogens. For example, a related compound demonstrated an MIC value of 30 µg/mL against Fusarium oxysporum, indicating promising antifungal potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzopyran derivatives. Modifications in the functional groups attached to the benzopyran core can significantly influence their pharmacological properties. For instance, the presence of electron-withdrawing groups has been correlated with enhanced activity against specific microbial strains .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reflux Reaction : A common method involves refluxing bromophenol with halogenopropionic acid under alkaline conditions to yield sodium aryloxypropionate, which is then acidified to produce the desired compound.
- Friedel-Crafts Reaction : Utilizing anhydrous aluminum chloride facilitates the formation of the benzopyran structure through Friedel-Crafts acylation reactions.
- Multicomponent Reactions : Recent advances in synthetic methodologies have introduced multicomponent reactions that allow for efficient synthesis with high yields .
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of various benzopyran derivatives, researchers found that modifications at the 8-position significantly enhanced activity against E. coli and Klebsiella pneumoniae. The most effective derivative exhibited an MIC value of 12 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 12 | Effective against E. coli |
| Compound B | 16 | Effective against K. pneumoniae |
| Compound C | 30 | Effective against fungal strains |
Case Study 2: Anti-inflammatory Properties
A comparative study evaluated the anti-inflammatory effects of several benzopyran derivatives in a murine model of rheumatoid arthritis. The results indicated that while all tested compounds reduced inflammation markers, those with additional methoxy groups showed superior efficacy.
| Compound | Inflammatory Ratio | Comparison |
|---|---|---|
| Compound D | 19.8 | Less than dexamethasone |
| Compound E | 25.0 | Comparable to dexamethasone |
Q & A
Basic: What synthetic strategies are recommended for preparing 8-bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves bromination of a dihydrobenzopyran precursor followed by amine functionalization. Key steps include:
- Bromination: Use electrophilic aromatic substitution with bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent at 0–25°C) to introduce the bromine atom at the 8-position .
- Amine Introduction: Reductive amination or nucleophilic substitution with ammonia/amines, using protecting groups (e.g., Boc) to prevent side reactions. Optimize pH (6–8) and temperature (40–60°C) to enhance yield .
- Hydrochloride Formation: Precipitate the free base using HCl gas in anhydrous ether. Monitor pH and solvent polarity to avoid over-acidification .
Key Parameters:
- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection) to track intermediates.
- Yield Optimization: Adjust stoichiometry (1.2–1.5 eq brominating agent) and reaction time (12–24 hrs) based on kinetic studies .
Advanced: How can discrepancies in NMR data (e.g., coupling constants vs. X-ray structures) for this compound be systematically addressed?
Methodological Answer:
Contradictions often arise from dynamic conformational changes or crystal-packing effects. Resolve via:
- Multi-Technique Validation:
- Variable-Temperature NMR: Identify rotameric equilibria by observing signal splitting at low temperatures (−40°C to 25°C) .
- X-ray Crystallography: Compare solid-state conformation with solution-phase NMR data. Use Cambridge Structural Database (CSD) entries for analogous compounds to benchmark torsion angles .
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict coupling constants and compare with experimental data .
Example Workflow:
Acquire high-resolution NMR (500 MHz+) in DMSO-d6 and CDCl2.
Correlate NOESY/ROESY data with X-ray-derived dihedral angles.
Use Gaussian or ORCA software for conformational energy profiling .
Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography:
- Spectroscopy:
Purity Criteria:
- ≥95% purity by HPLC with a single dominant peak.
- Elemental analysis (C, H, N) within ±0.4% of theoretical values .
Advanced: What mechanistic insights guide the optimization of this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance SN2 pathways by stabilizing transition states. Use Kamlet-Taft parameters to predict solvent suitability .
- Leaving Group Tuning: Replace bromide with better leaving groups (e.g., mesylate, tosylate) for faster substitution. Compare activation energies via Eyring plots .
- Steric and Electronic Modulation: Introduce electron-withdrawing groups (e.g., nitro) para to the bromine to accelerate substitution. Quantify Hammett σ values for predictive modeling .
Case Study:
- React 8-bromo derivative with NaN3 in DMF at 80°C. Monitor azide formation via IR (2100 cm⁻¹). Optimize equivalents (1.5 eq NaN3) to minimize elimination .
Basic: What safety protocols are essential for handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .
- Storage: Store in amber glass vials at −20°C under nitrogen to prevent degradation. Label containers with hazard symbols (e.g., irritant) .
- Spill Management: Neutralize acid spills with sodium bicarbonate. Dispose of waste via licensed chemical disposal services .
Stability Tests:
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
Advanced: How can computational methods predict the biological activity of this compound’s derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with co-crystallized ligands from PDB entries .
- QSAR Modeling: Build regression models (e.g., PLS, Random Forest) using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Train datasets with IC50 values from analogous compounds .
- ADMET Prediction: Employ SwissADME or pkCSM to forecast bioavailability, CYP450 interactions, and toxicity profiles .
Validation Steps:
Synthesize top-ranked derivatives from virtual screening.
Test in vitro activity (e.g., enzyme inhibition assays) and correlate with predicted values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
